1,6-Diacetoxyhexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

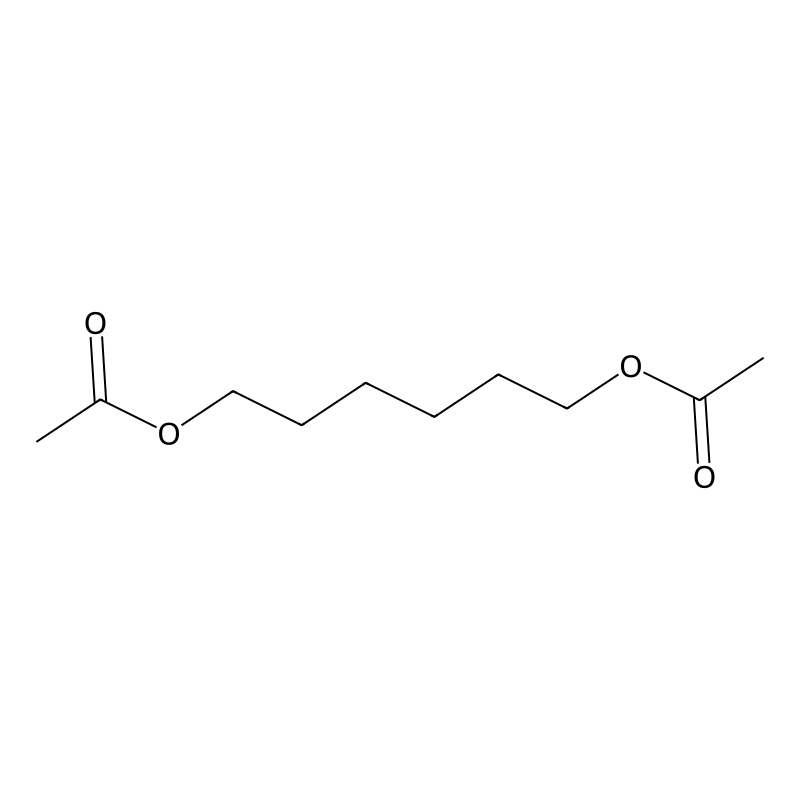

1,6-Diacetoxyhexane, also known as hexane-1,6-diyl diacetate, is an organic compound with the molecular formula C₁₀H₁₈O₄. It appears as a colorless to almost colorless liquid and has a melting point of 9 °C and a boiling point of 260 °C . This compound is derived from 1,6-hexanediol and is characterized by the presence of two acetoxy groups attached to the hexane backbone. Its structure allows it to participate in various

- Flammability: Flammable liquid. Flash point is around 85 °C.

- Toxicity: Limited data available on specific toxicity. However, it is recommended to handle the compound with care as it may irritate skin and eyes.

- Reactivity: Can react with strong acids and bases, causing hydrolysis.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling 1,6-diacetoxyhexane.

- Work in a well-ventilated area.

- Store the compound in a cool, dry place away from heat and ignition sources.

Precursor in Organic Synthesis

,6-Diacetoxyhexane serves as a building block for the synthesis of more complex molecules. Due to the presence of the acetate functional groups (CH3CO2), it can undergo various chemical reactions to create desired carbon chains and functionalities. This makes it a versatile tool for researchers in fields like medicinal chemistry, materials science, and catalysis.

Conversion to Valuable Chemicals

Recent research explores methods to efficiently convert 1,6-Diacetoxyhexane into other valuable chemicals. A 2023 study by Slater-Eddy et al. demonstrates the conversion of isosorbide diacetate (another organic compound) to 1,6-Diacetoxyhexane using a combined catalyst system. This highlights the potential for 1,6-Diacetoxyhexane as a key intermediate in the production of various industrial and research chemicals [].

Potential for New Applications

Ongoing research and development efforts are exploring new applications for 1,6-Diacetoxyhexane beyond its role as an intermediate. This might involve using its unique chemical properties to develop novel materials, solvents, or even functional molecules for specific research purposes.

1,6-Diacetoxyhexane can undergo several chemical transformations:

- Esterification: The acetoxy groups can react with alcohols or amines to form new esters or amides.

- Hydrolysis: In the presence of water and acidic conditions, it can revert to 1,6-hexanediol and acetic acid.

- Deacetylation: Under basic conditions, the acetoxy groups can be removed to yield 1,6-hexanediol .

These reactions are significant for its potential applications in organic synthesis.

The synthesis of 1,6-diacetoxyhexane can be achieved through several methods:

- Direct Acetylation: This involves reacting 1,6-hexanediol with acetic anhydride or acetyl chloride under acidic conditions.

- Conversion from Isosorbide Diacetate: A recent method involves converting isosorbide diacetate using a combined hetero-/homogeneous catalyst system . This method highlights advancements in catalytic processes for producing diacetates efficiently.

1,6-Diacetoxyhexane has various applications in different fields:

- Chemical Intermediate: It serves as a precursor for synthesizing other organic compounds.

- Polymer Chemistry: It can be used in the production of polyesters and polyurethanes due to its ability to enhance flexibility and mechanical strength .

- Biomolecular Studies: Its properties are utilized in studying biomolecular condensates, aiding in understanding protein interactions .

Research indicates that 1,6-diacetoxyhexane may interfere with weak hydrophobic interactions in biomolecular systems. It has been observed to dissolve liquid condensates while having minimal impact on solid condensates. This property makes it valuable for studying phase separation phenomena in biological systems .

Several compounds share structural similarities with 1,6-diacetoxyhexane. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Key Features |

|---|---|---|

| 1,6-Hexanediol | C₆H₁₄O₂ | Alcohol precursor; used in polyesters |

| Hexanediol Diacetate | C₈H₁₈O₄ | Similar structure; used as a solvent |

| 2,5-Hexanediol Diacetate | C₈H₁₈O₄ | Exhibits lower solubility compared to 1,6-diacetoxyhexane |

| Diethylene Glycol Diacetate | C₁₂H₂₄O₄ | Higher molecular weight; used in coatings |

1,6-Diacetoxyhexane stands out due to its unique balance of hydrophobicity and reactivity stemming from its hexane backbone and dual acetoxy functional groups. This combination enhances its utility in both synthetic chemistry and biological studies.

Molecular Geometry and Stereochemical Considerations

1,6-Diacetoxyhexane, with the molecular formula C₁₀H₁₈O₄ and Chemical Abstract Service registry number 6222-17-9, represents a symmetric diester derivative of hexane-1,6-diol [1] [2]. The compound exhibits a linear aliphatic structure with two terminal acetate functional groups attached to a six-carbon chain backbone [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 6-acetyloxyhexyl acetate, reflecting its chemical structure as a diacetate ester [4].

The molecular geometry of 1,6-diacetoxyhexane is characterized by a flexible hexamethylene chain connecting two acetate moieties [1]. The central carbon chain adopts typical tetrahedral geometry around each carbon atom, with carbon-carbon bond lengths estimated at 1.52-1.54 Å, consistent with standard alkane parameters [5]. The acetate groups introduce planarity at the carbonyl centers, where the oxygen-carbon-oxygen bond angles approximate 120-125°, characteristic of trigonal planar geometry around the carbonyl carbon atoms [6].

The stereochemical considerations for 1,6-diacetoxyhexane are relatively straightforward due to the absence of chiral centers in the molecule [2] [3]. The compound exists as a single constitutional isomer with no stereoisomeric forms. The molecular structure allows for significant conformational flexibility due to rotation around the carbon-carbon single bonds within the hexamethylene chain [1]. This rotational freedom enables the molecule to adopt various conformations, from fully extended to more compact folded arrangements.

The ester linkages in 1,6-diacetoxyhexane exhibit characteristic bond lengths, with carbon-oxygen single bonds measuring approximately 1.43-1.45 Å and carbonyl carbon-oxygen double bonds at 1.20-1.22 Å [6]. The acetate groups can rotate freely around the carbon-oxygen single bonds, contributing to the overall conformational flexibility of the molecule [2]. In the fully extended conformation, the molecular length is estimated to be approximately 15-16 Å [1].

Spectroscopic Analysis: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Data

Nuclear magnetic resonance spectroscopy provides detailed structural information for 1,6-diacetoxyhexane through characteristic chemical shift patterns [7]. Proton nuclear magnetic resonance spectroscopy at 400 megahertz in deuterated chloroform reveals four distinct signal groups [7]. The most downfield signal appears at 4.062 parts per million as a triplet integrating for four protons, corresponding to the methylene protons adjacent to the acetate oxygen atoms [7]. The acetyl methyl groups produce a singlet at 2.049 parts per million integrating for six protons [7]. The central methylene protons of the hexamethylene chain appear as a multiplet at 1.640 parts per million integrating for four protons, while the beta-methylene protons adjacent to the acetate-bearing carbons show a multiplet at 1.394 parts per million integrating for four protons [7].

The nuclear magnetic resonance spectral pattern confirms the symmetric nature of the molecule, with the acetyl groups appearing as equivalent environments [7]. The chemical shifts are consistent with typical ester functionality, where the deshielding effect of the electronegative acetate groups shifts the adjacent methylene protons downfield [8]. The multiplicity patterns reflect the coupling relationships within the aliphatic chain, with the acetate-bearing methylene protons showing triplet splitting due to coupling with the adjacent methylene groups [7].

Infrared spectroscopy of 1,6-diacetoxyhexane exhibits characteristic absorption bands typical of ester functional groups [9] [6]. The carbonyl stretching vibration appears in the 1735-1750 wavenumber region, indicative of the acetate ester functionality [9] [6]. Carbon-oxygen single bond stretching occurs in the 1163-1210 wavenumber range, while carbon-hydrogen stretching vibrations appear in the 2850-3000 wavenumber region [9] [6]. The absence of broad hydroxyl absorption bands between 3200-3600 wavenumbers confirms the complete esterification of the diol precursor [9].

Mass spectrometry analysis reveals distinctive fragmentation patterns characteristic of acetate esters [7] [10]. The molecular ion peak at mass-to-charge ratio 202 appears with low intensity, typical of aliphatic esters [10]. The base peak occurs at mass-to-charge ratio 43, corresponding to the acetyl cation fragment, which is highly characteristic of acetate esters [7] [10]. Other significant fragments include peaks at mass-to-charge ratios 82 (87.0% relative intensity), 67 (50.5% relative intensity), 61 (36.8% relative intensity), and 54 (57.9% relative intensity) [7]. The fragmentation pattern reflects typical ester cleavage mechanisms, including alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangement processes [10] [11].

The mass spectral fragmentation of 1,6-diacetoxyhexane follows established patterns for aliphatic acetate esters [10] [12]. The prominent acetyl cation at mass-to-charge ratio 43 results from alpha-cleavage at the carbonyl carbon, a highly favored fragmentation pathway for acetate esters [10]. The molecular ion instability, evidenced by the low intensity of the molecular ion peak, is characteristic of aliphatic esters where electron impact ionization readily induces fragmentation [10] [12].

Crystallographic and Computational Modeling Studies

Crystallographic analysis of 1,6-diacetoxyhexane presents challenges due to the compound's liquid state at room temperature, with a melting point of 9°C [1] [13]. The low melting point reflects the molecular structure's lack of strong intermolecular interactions beyond van der Waals forces [1]. The compound's physical properties, including a boiling point of 260°C and specific gravity of 1.01, indicate moderate intermolecular forces consistent with its ester functionality [1] [4].

Computational modeling studies of 1,6-diacetoxyhexane can provide insights into molecular conformation and electronic structure [14]. Density functional theory calculations would be expected to reveal the preferred conformational states of the molecule, considering the balance between intramolecular interactions and steric effects [14]. The flexible hexamethylene chain allows for multiple low-energy conformations, with the fully extended form representing one extreme and various folded conformations providing alternatives [14].

The computational analysis of 1,6-diacetoxyhexane would likely reveal the electronic distribution within the molecule, particularly the electron density around the carbonyl oxygen atoms and the ester linkages [14]. The acetate groups would be expected to exhibit partial negative charge on the carbonyl oxygens, while the carbonyl carbons would show partial positive character [14]. These electronic properties influence the molecule's reactivity patterns and intermolecular interactions [14].

Molecular dynamics simulations could provide information about the conformational flexibility of 1,6-diacetoxyhexane in solution [14]. The rotational barriers around the carbon-carbon single bonds would be expected to be relatively low, consistent with the molecule's structural flexibility [14]. The acetate groups would exhibit restricted rotation around the carbon-oxygen single bonds due to partial double bond character resulting from resonance stabilization [14].